Chromane-2-carboxylic acid
Overview
Description
Chromane-2-carboxylic acid is an organic compound with the molecular formula C10H10O3 It belongs to the class of chromanes, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring
Mechanism of Action
Target of Action
Chromane-2-carboxylic acid, like other chromone derivatives, has been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . The carboxylic group of chromone interacts via hydrogen bonding with TRP-2239 and ARG-2348 .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. The carboxylic group of chromone is vital for activity and interacts via hydrogen bonding with its targets . The morpholine group forms hydrogen bonding with VAL-2240 .
Biochemical Analysis
Biochemical Properties
It is known that chromane derivatives can be potent inhibitors of monoamine oxidase , suggesting that Chromane-2-carboxylic acid may interact with enzymes and other biomolecules in biochemical reactions.
Cellular Effects
Chromane derivatives have been shown to have a broad spectrum of biological activities , suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that chromane derivatives can undergo complex proton dynamics and intramolecular rearrangement reactions , which may provide insights into how this compound exerts its effects at the molecular level.
Metabolic Pathways
It is known that chromane derivatives can be synthesized by reacting aromatic and aliphatic amines and alcohols with chromone 3-carboxylic acid , suggesting potential interactions with enzymes or cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromane-2-carboxylic acid can be synthesized through several methods. One common approach involves the rhodium-catalyzed chemo- and enantioselective hydrogenation of chromone-2-carboxylic acids. This method provides high yields and enantiomeric excess, making it efficient for producing enantiopure chromanone-2-carboxylic acids .
Another method involves a microwave-assisted process, which optimizes reaction parameters such as the type of base, number of reagent equivalents, solvent, temperature, and reaction time. This method has been shown to improve yields significantly .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and rhodium-catalyzed hydrogenation are among the preferred methods due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Chromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chromanone derivatives.
Reduction: Reduction reactions can convert it into chromanone-2-carboxylic acids.
Substitution: Substitution reactions can introduce different functional groups into the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Rhodium catalysts and hydrogen gas are commonly used for reduction reactions.
Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products:
Oxidation: Chromanone derivatives.
Reduction: Enantiopure chromanone-2-carboxylic acids.
Substitution: Various substituted chromane derivatives depending on the reagents used.
Scientific Research Applications
Chromane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various bioactive compounds.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Chromane-2-carboxylic acid can be compared with other similar compounds such as:
Chromone-2-carboxylic acid: Similar in structure but differs in the oxidation state of the ring.
Chromanone-2-carboxylic acid: A reduced form of this compound with different biological activities.
6-Fluorothis compound: A fluorinated derivative with unique properties and applications.
This compound stands out due to its diverse reactivity and potential for producing a wide range of bioactive derivatives.
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLFCQJQOIZMHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369080, DTXSID90901552 | |
Record name | Chromane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_683 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51939-71-0 | |
Record name | Chromane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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